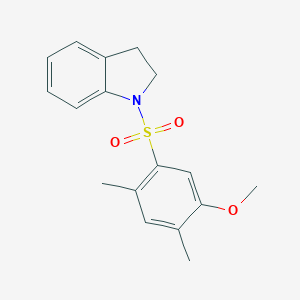
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole, also known as MDL-100,907, is a selective antagonist of the serotonin 5-HT2A receptor. This compound has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders.
作用机制
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole acts as a selective antagonist of the serotonin 5-HT2A receptor. By blocking the activity of this receptor, 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole can modulate the activity of various neurotransmitters, including dopamine, norepinephrine, and glutamate. This modulation can lead to changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of the prefrontal cortex, which is involved in the regulation of attention and working memory. It has also been shown to increase the activity of the striatum, which is involved in the regulation of movement and reward. 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has also been shown to decrease the activity of the hippocampus, which is involved in the regulation of memory and learning.
实验室实验的优点和局限性
One advantage of using 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole in lab experiments is its high selectivity for the 5-HT2A receptor. This allows researchers to specifically target this receptor and study its effects on various neurotransmitters and brain regions. However, one limitation of using 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole is its potential for off-target effects. While it is highly selective for the 5-HT2A receptor, it may also interact with other receptors and have unintended effects.
未来方向
There are a number of future directions for research on 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole. One direction is the development of more selective and potent antagonists of the 5-HT2A receptor. This could lead to more targeted therapies for neuropsychiatric disorders. Another direction is the study of 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole in combination with other drugs, such as antipsychotics or antidepressants. This could lead to more effective treatments for these disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole and its potential for off-target effects.
合成方法
The synthesis of 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole involves the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with 2,3-dihydro-1H-indole in the presence of a base. This reaction results in the formation of 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole as a white crystalline powder.
科学研究应用
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have a neuroprotective effect.
属性
产品名称 |
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole |
|---|---|
分子式 |
C17H19NO3S |
分子量 |
317.4 g/mol |
IUPAC 名称 |
1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C17H19NO3S/c1-12-10-13(2)17(11-16(12)21-3)22(19,20)18-9-8-14-6-4-5-7-15(14)18/h4-7,10-11H,8-9H2,1-3H3 |
InChI 键 |
VKIGMXQNPQPCQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCC3=CC=CC=C32)C |
规范 SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCC3=CC=CC=C32)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)
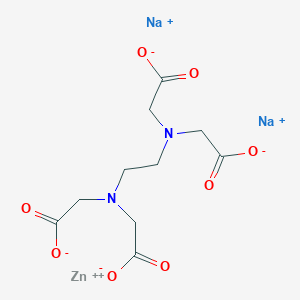
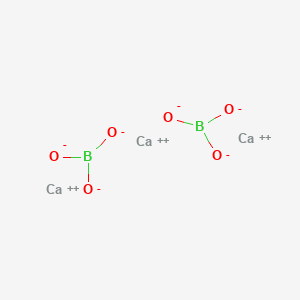
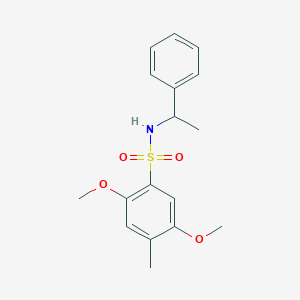


![3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea](/img/structure/B224734.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224745.png)
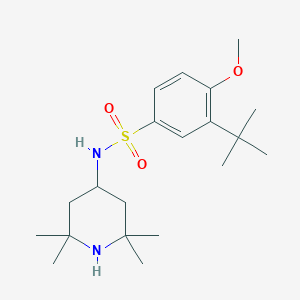

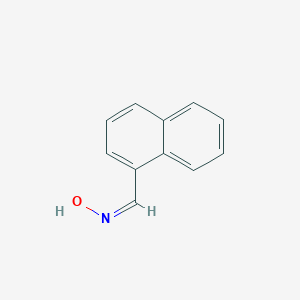
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)